Golotimod hydrochloride, also known as SCV-07 hydrochloride, is a synthetic dipeptide that acts primarily as an immunomodulatory agent. Its chemical structure is characterized by the formula and it has gained attention for its potential therapeutic applications, particularly in enhancing immune responses and treating various diseases. Golotimod is classified as a small molecule and is currently under investigation for its efficacy in clinical settings .
Golotimod hydrochloride is derived from the coupling of gamma-D-glutamyl and L-tryptophan. It is classified within the investigational drug category, indicating that it is still undergoing research to determine its safety and effectiveness for specific medical conditions . The compound has been identified as a promising candidate for various therapeutic uses due to its unique mechanism of action targeting immune pathways .
The synthesis of Golotimod hydrochloride involves several key steps:
Golotimod hydrochloride has a complex molecular structure that can be represented in various formats:
The molecular structure consists of multiple functional groups that contribute to its biological activity, including an indole ring, which is crucial for its interactions with biological targets .
Golotimod hydrochloride participates in various chemical reactions that are essential for its biological function:
Golotimod hydrochloride exerts its effects primarily through modulation of the immune system:
This mechanism positions Golotimod as a potential therapeutic agent in immunotherapy strategies .
Golotimod hydrochloride exhibits several notable physical and chemical properties:
These properties influence the compound's bioavailability, distribution, metabolism, and excretion profiles, which are critical for its development as a therapeutic agent .
Golotimod hydrochloride has several potential applications in scientific research:
Research continues to explore these applications further, aiming to establish Golotimod's efficacy and safety in clinical settings .
Golotimod hydrochloride (γ-D-glutamyl-L-tryptophan hydrochloride) is synthesized through stereoselective peptide coupling between γ-carboxy-activated D-glutamate derivatives and L-tryptophan. The gamma-glutamyl linkage poses synthetic challenges due to the need for regioselective activation of glutamate’s γ-carboxyl group over the α-carboxyl group. Two primary strategies dominate:
Enzymatic Transpeptidation: Bacterial γ-glutamyl transpeptidase (GGT) catalyzes the transfer of γ-glutamyl groups from glutathione to L-tryptophan. Bacillus subtilis GGT achieves yields >85% under physiological pH (7.5–8.0) and 37°C, leveraging its natural role in poly-γ-glutamate metabolism [2] [9]. This method eliminates racemization risks and costly protecting groups.
Chemical Coupling: Solution-phase synthesis uses N-protected D-glutamic acid γ-allyl esters, activated with carbodiimides (DCC) or phosphonium salts (PyBOP®). The γ-allyl group is deprotected via Pd(0)-catalyzed deallylation post-coupling. Solid-phase peptide synthesis (SPPS) employs 9-fluorenylmethoxycarbonyl (Fmoc) protection, with Fmoc-D-Glu(OtBu)-OH anchoring to resin via its α-carboxyl group. This allows on-resin γ-activation and tryptophan coupling [10].
Table 1: Dipeptide Coupling Methods for Golotimod Synthesis
Method | Activation System | Yield (%) | Regioselectivity (γ:α) | Key Advantage |
---|---|---|---|---|
Enzymatic (GGT) | Glutathione donor | 85–92 | >99:1 | No racemization; aqueous conditions |
Chemical (Solution) | DCC/HOBt | 70–75 | 85:15 | Scalability |
SPPS | PyBOP®/DIEA | 78–82 | 93:7 | Automated purification; low byproducts |
Racemization at glutamate’s Cα during γ-activation is minimized using:
Table 2: Catalytic Systems for Stereocontrolled Synthesis
Catalyst/Additive | Reaction Type | Epimerization (%) | Reaction Time (h) | Scale Feasibility |
---|---|---|---|---|
None (DCC only) | Solution-phase | 15–18 | 12 | Multi-gram |
HOBt (equimolar) | Solution-phase | 2–3 | 10 | Multi-gram |
N-methylimidazole | SPPS | <1 | 2 | Gram-scale |
Engineered GGT | Enzymatic | 0 | 4 | Preparative scale |
Key impurities include:
Purification leverages:
Structural confirmation employs:
Table 3: Key Spectroscopic Identifiers for Golotimod Hydrochloride
Technique | Key Parameter | Observed Value | Acceptance Criterion |
---|---|---|---|
1H NMR | Indole NH chemical shift | δ 10.98 ppm | ±0.05 ppm |
HSQC | γ-CH2 correlation | δC/δH: 35.1/2.45 | Consistent with γ-linkage |
HRMS | [M+H]+ | m/z 334.1498 | Δ ≤ 3 ppm vs. calculated |
UHPLC-MS/MS | Dimer impurity | ≤0.15% area | ≤0.2% area |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4